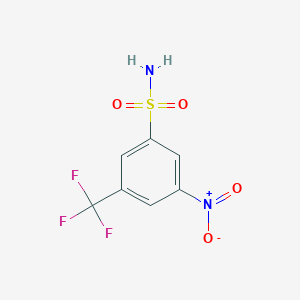
3-methanesulfonyl-2,2-dimethylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methanesulfonyl-2,2-dimethylpropan-1-ol, also known as dimethyl sulfone (DMSO), is a colorless, odorless, and hygroscopic liquid that is often used as a solvent in various scientific research applications. It is a highly polar aprotic solvent, meaning it is capable of dissolving both polar and nonpolar compounds. Due to its polarity and ability to dissolve both polar and nonpolar compounds, it has been used in a wide range of scientific research applications, including organic synthesis, biochemistry, and drug delivery.
科学的研究の応用
Dimethyl sulfone has been used in various scientific research applications, such as organic synthesis, biochemistry, and drug delivery. It has been used as a solvent in organic synthesis due to its ability to dissolve both polar and nonpolar compounds. It has also been used in biochemistry as a reaction medium for enzyme-catalyzed reactions, as well as a reagent for the preparation of various compounds. In addition, 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone has been used in drug delivery, as it is able to penetrate cell membranes and deliver drugs to target cells.
作用機序
Dimethyl sulfone is able to penetrate cell membranes due to its small molecular size and lack of charge. It is also able to form hydrogen bonds with the phospholipid headgroups of the cell membrane, allowing it to penetrate the cell membrane. Once inside the cell, 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone is able to bind to proteins, as well as to other molecules, and can act as a carrier for drugs and other molecules.
Biochemical and Physiological Effects
Dimethyl sulfone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the permeability of the cell membrane, allowing for the transport of drugs and other molecules into the cell. It has also been shown to increase the solubility of drugs, allowing for more efficient delivery of drugs to target cells. In addition, 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone has been shown to have anti-inflammatory and analgesic effects, as well as to have antioxidant properties.
実験室実験の利点と制限
The use of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone in laboratory experiments has several advantages. It is a non-toxic and non-flammable solvent, making it safe to use in the laboratory. It is also a highly polar aprotic solvent, meaning it is capable of dissolving both polar and nonpolar compounds. In addition, it is able to penetrate cell membranes, allowing for the delivery of drugs and other molecules to target cells.
However, there are some limitations to the use of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone in laboratory experiments. It is hygroscopic, meaning it can absorb moisture from the air, which can affect the results of experiments. In addition, it is volatile, meaning it can evaporate quickly, which can also affect the results of experiments.
将来の方向性
There are several potential future directions for the use of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone in scientific research. One potential direction is the development of new methods for drug delivery using 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone. Another potential direction is the use of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone in the synthesis of new molecules and compounds. Additionally, further research could be conducted on the biochemical and physiological effects of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone, as well as its potential therapeutic applications. Finally, further research could be conducted on the use of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone in the synthesis of new materials, such as polymers and nanomaterials.
合成法
Dimethyl sulfone is produced by the reaction of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfide and hydrogen peroxide. The reaction involves the oxidation of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfide to 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfoxide, which then undergoes further oxidation to form 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone. The reaction can be represented as follows:
CH3SCH3 + H2O2 → CH3S(O)CH3 + H2O
CH3S(O)CH3 + H2O2 → CH3S(O)2CH3 + H2O
特性
| { "Design of the Synthesis Pathway": "The synthesis of 3-methanesulfonyl-2,2-dimethylpropan-1-ol can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,2-dimethylpropan-1-ol", "methanesulfonyl chloride", "triethylamine", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2,2-dimethylpropan-1-ol is reacted with methanesulfonyl chloride in the presence of triethylamine to form 3-methanesulfonyl-2,2-dimethylpropan-1-ol chloride.", "Step 2: The resulting chloride is then treated with a solution of sodium bicarbonate in water to form the corresponding alcohol, 3-methanesulfonyl-2,2-dimethylpropan-1-ol.", "Step 3: The product is then extracted from the aqueous solution using diethyl ether and purified through distillation or recrystallization." ] } | |
CAS番号 |
1895730-20-7 |
製品名 |
3-methanesulfonyl-2,2-dimethylpropan-1-ol |
分子式 |
C6H14O3S |
分子量 |
166.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



